2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 851410-24-7
Cat. No.: VC6530611
Molecular Formula: C12H17N3O3S2
Molecular Weight: 315.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851410-24-7 |
|---|---|
| Molecular Formula | C12H17N3O3S2 |
| Molecular Weight | 315.41 |
| IUPAC Name | 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C12H17N3O3S2/c1-7-5-8-10(20-7)11(17)15(3-4-18-2)12(14-8)19-6-9(13)16/h7H,3-6H2,1-2H3,(H2,13,16) |
| Standard InChI Key | VEEDSIIMGREDBU-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)CCOC |
Introduction
Molecular Formula and Weight
General Synthetic Pathway
The synthesis of compounds like 2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidinyl)thio)acetamide typically involves:
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Preparation of the Thieno[3,2-d]pyrimidine Core:
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Functionalization:
Techniques Used
Modern methods like microwave-assisted synthesis are employed to enhance reaction efficiency and reduce time compared to traditional thermal methods .
Solubility
The compound is moderately polar due to its amide and methoxy groups but also contains hydrophobic methyl and sulfur groups. Solubility data is not directly available but can be inferred to be moderate in polar organic solvents like ethanol or DMSO.
Spectroscopic Characterization
Key spectroscopic techniques used for similar compounds include:
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Infrared (IR): Identification of functional groups (e.g., C=O stretch for amides).
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Nuclear Magnetic Resonance (NMR): Proton and carbon environments in the molecule.
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Mass Spectrometry (MS): Molecular ion peak confirming molecular weight .
Biological Activity
Compounds based on thieno[3,2-d]pyrimidine scaffolds have shown:
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Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria .
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Cytotoxic Activity: Potential as anticancer agents by targeting specific cellular pathways .
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Anti-inflammatory Properties: Suggested by in silico docking studies targeting enzymes like 5-lipoxygenase .
Drug Development
The presence of a thioacetamide group enhances binding affinity to biological targets due to its sulfur atom's polarizability and ability to form hydrogen bonds.
Research Insights
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